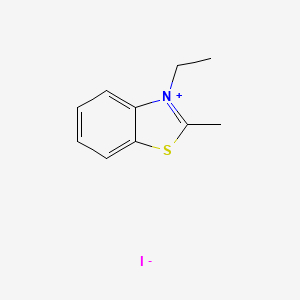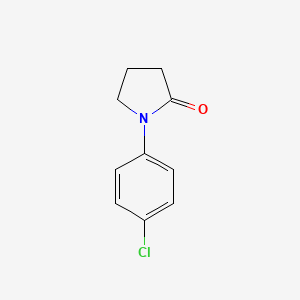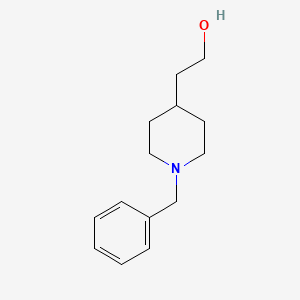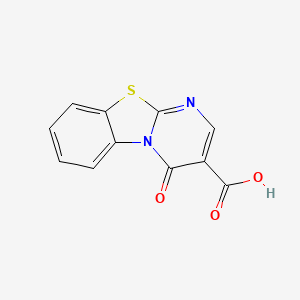
3-Ethyl-2-methylbenzothiazolium iodide
Overview
Description
3-Ethyl-2-methylbenzothiazolium iodide is an organic compound with the empirical formula C10H12INS . It has a molecular weight of 305.18 . This compound can be used as a reactant in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzothiazolium ring with an ethyl group attached to the 3-position and a methyl group attached to the 2-position . The iodide ion is associated with the benzothiazolium cation .Physical And Chemical Properties Analysis
This compound is a powder that has a melting point of 195-197 °C . It has a molecular weight of 305.18 g/mol . The compound has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond . Its exact mass and monoisotopic mass are 304.97352 g/mol .Scientific Research Applications
Fluorescent and Chromogenic Probe Development
3-Ethyl-2-methylbenzothiazolium iodide has been utilized in the synthesis of a new fluorescent and chromogenic dual-channel signal cyanide ion probe. This probe exhibits high selectivity for CN- analysis and strong resistance to interference from other anions. It shows a distinct blue shift in UV-vis absorbance spectra in the presence of CN-, which can be observed with the naked eye. This probe is promising for CN- tracing in biomedical systems due to its excellent optical properties and high biocompatibility (Wang, Wang, & Xian, 2018).
Two-Photon Induced Fluorescence
The compound has also been used in studying two-photon induced fluorescence. New compounds synthesized using variants of this compound exhibit two-photon induced fluorescence under specific laser irradiation. This property is valuable for applications in advanced optical technologies (Wu, Tang, Jiang, & Tung, 1999).
Laser Optical Recording Media
In the field of optical recording systems, this compound has been involved in the synthesis of deep-coloured squarylium dyes. These dyes, due to their absorption in the infrared wavelength region, are considered potential candidates for developing media in optical recording systems (Kuramoto, Natsukawa, & Asao, 1989).
Catalysis of Selective Nitrile-Primary Amide Interconversion and Sonogashira Coupling
Research has shown that derivatives of this compound are effective in catalyzing selective nitrile-primary amide interconversion and Sonogashira coupling. This showcases its potential in organic synthesis and chemical engineering (Dubey, Gupta, & Singh, 2017).
Biological and Photochemical Studies
Various biological and photochemical studies have involved this compound. For example, its derivatives have been used in the study of antimony(III) iodide complexes with thiones, revealing insights into structural motifs and their biological applications (Ozturk et al., 2010). Additionally, studies on the dimerization of thiazolium salts, including derivatives of this compound, have contributed to the understanding of nucleophilic carbene nature of C-2 deprotonated thiazolium salts in aprotic basic solution (Doughty & Risinger, 1987).
Safety and Hazards
Mechanism of Action
Target of Action
3-Ethyl-2-methylbenzothiazolium iodide is an organic compound that primarily targets the respiratory system
Mode of Action
The presence of an iodine atom suggests it may have strong oxidative properties, potentially reacting with easily oxidizable substances .
Pharmacokinetics
It is insoluble in water but soluble in organic solvents such as ethanol and dichloromethane .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, it should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability . Its action may also be influenced by the presence of organic solvents, given its solubility properties .
Biochemical Analysis
Biochemical Properties
The compound contains a thiazole and iodine functional group, giving it some unique properties . The presence of the iodine atom gives it strong oxidizing properties, allowing it to react with substances that are easily oxidized . The thiazole ring also gives it some antimicrobial and antifungal activity . Specific enzymes, proteins, and other biomolecules that 3-Ethyl-2-methylbenzothiazolium iodide interacts with are not mentioned in the available resources.
Molecular Mechanism
This compound can serve as a catalyst in organic synthesis reactions, such as the formation of C-C bonds and aromatization reactions . The detailed molecular mechanism, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are not mentioned in the available resources.
properties
IUPAC Name |
3-ethyl-2-methyl-1,3-benzothiazol-3-ium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12NS.HI/c1-3-11-8(2)12-10-7-5-4-6-9(10)11;/h4-7H,3H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFCSPDBFXYFKY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C(SC2=CC=CC=C21)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883951 | |
| Record name | Benzothiazolium, 3-ethyl-2-methyl-, iodide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3119-93-5 | |
| Record name | 3-Ethyl-2-methylbenzothiazolium iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3119-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzothiazolium, 3-ethyl-2-methyl-, iodide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzothiazolium, 3-ethyl-2-methyl-, iodide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethyl-2-methylbenzothiazolium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.540 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3-Ethyl-2-methylbenzothiazolium iodide in dye synthesis?
A1: this compound serves as a crucial building block in synthesizing dyes with a neocyanine structure. [, ] It acts as a reactive electrophilic species that can undergo condensation reactions with various nucleophiles.
- Example 1: The research by Brooker demonstrates the condensation of this compound with nitrosobenzene derivatives, leading to the formation of novel dyes. []
- Example 2: Similarly, the reaction of this compound with nitrone or anil derivatives yields dyes with distinct structures and properties. []
Q2: What are the structural characteristics of the dyes obtained from these reactions?
A2: While the provided abstracts don't delve into specific structural details, they emphasize that the resulting dyes possess the "neocyanine structure". [, ] Neocyanine dyes are characterized by a conjugated system with an odd number of carbon atoms linking two nitrogen-containing heterocyclic rings. The specific structure of each synthesized dye would depend on the other reactants used (e.g., nitrone, anil, or nitrosobenzene derivatives) and their substituents. Further research within the full papers would be needed to elucidate the exact structural characterization of the synthesized dyes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzo[d][1,3]dioxol-4-ylmethanol](/img/structure/B1333388.png)








![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-azido-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1333406.png)



